N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences the function of the target, leading to the observed biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways often involve the targets that the indole derivatives bind to, and the downstream effects can include a variety of cellular responses.
Pharmacokinetics
The pharmacokinetics of a compound can greatly influence its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially be wide-ranging depending on the specific targets and pathways involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . The reaction yields the desired indole derivative in good yield.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated and nitro-substituted indole derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in cellular signaling pathways.
Medicine: Explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of new materials and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide is unique due to its combination of the indole moiety and the sulfonamide group, which provides a distinct set of chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide, a compound derived from indole, has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the indole moiety, which is known for its diverse biological properties. The presence of the methanesulfonamide group enhances its solubility and biological activity.
The primary mechanism of action for this compound involves its interaction with serotonin receptors, particularly the 5-HT1F receptor. This receptor is implicated in various physiological processes, including mood regulation and vascular function. The activation of 5-HT1F receptors has been linked to therapeutic effects in conditions such as migraines and anxiety disorders.
Agonistic Properties
Research indicates that this compound acts as a potent agonist at serotonin receptors. Specifically, it has demonstrated:
- Selectivity for 5-HT1F receptors : Studies show that it significantly activates these receptors, which can lead to increased neurotransmission of serotonin in mammals .
- Calcium Release : The compound has been shown to release intracellular calcium by activating alpha 1-adrenoceptors, indicating its role in vascular smooth muscle contraction .
In Vitro Studies
In vitro studies have assessed the compound's efficacy and selectivity:
Receptor Type | EC50 (nM) | Selectivity Ratio |
---|---|---|
Alpha 1-Adrenoceptors | 25 | >48 (compared to alpha 2) |
5-HT1F Receptors | Not specified | High |
These findings suggest that this compound is a highly selective agonist for the alpha 1-adrenoceptors compared to alpha 2-adrenoceptors, which may have implications for its therapeutic use in cardiovascular conditions .
Case Studies
Several studies have documented the effects of this compound in animal models:
- Vascular Response : In isolated perfused rabbit ear arteries, the compound induced significant vasoconstriction, demonstrating its potential utility in treating hypotension or vascular disorders.
- Neurotransmission Effects : In guinea pig atrium models, it exhibited a notable inhibition of neurotransmission at higher concentrations, indicating a dual action that could be beneficial in managing certain cardiovascular conditions .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-14-6-5-9-7-10(3-4-11(9)14)12(15)8-13-18(2,16)17/h3-7,12-13,15H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWDAHLCFIFMHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.